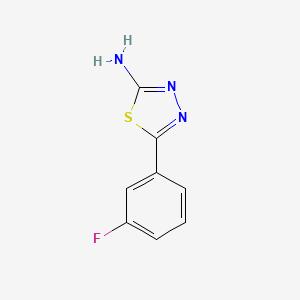

4-(5-硫代-4H-1,2,4-三唑-3-基)苯酚

描述

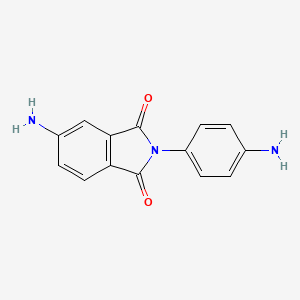

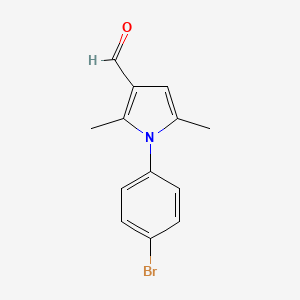

The compound 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol and its derivatives have been the subject of research due to their potential applications in medical treatments, particularly in the context of breast cancer therapy. One of the derivatives, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, has shown promise as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in the progression of breast cancer. The development of these compounds has been guided by both biological results and in silico analysis, leading to the synthesis of a series with various substituents that have been evaluated for their inhibitory potency .

Synthesis Analysis

The synthesis of related compounds has been documented, with a focus on achieving high inhibitory activity against STS. The most active compound identified in the series, referred to as 5l, demonstrated an STS inhibitory potency in MCF-7 cells with an IC50 value significantly lower than that of the reference compound Irosustat. This indicates a successful synthetic approach in enhancing the biological activity of these compounds. The synthesis process likely involves the introduction of sulfamoyl groups and various substituents to the core triazolylphenol structure to optimize the interaction with the target enzyme .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FT-IR and X-ray diffraction. For instance, a derivative with a benzene-1,2-dicarbonitrile moiety was found to have a monoclinic crystal structure with weak intermolecular C-H…N type hydrogen bonds. Theoretical studies using density functional theory (DFT) have been employed to predict geometrical parameters, vibration frequencies, and molecular electrostatic potential (MEP) maps, which were then compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, the research on its derivatives suggests that these compounds can interact with biological targets through hydrogen bonding and other non-covalent interactions. For example, the presence of weak inter- and intramolecular C–H…N-type hydrogen bonds and π–π interactions between triazole and phenyl rings in a phthalonitrile derivative indicates the potential for these compounds to engage in chemical reactions with enzymes like STS .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and have implications for their biological activity. The presence of hydrogen bonds and π–π interactions can influence the solubility, stability, and overall reactivity of the compounds. Theoretical calculations, such as those determining HOMO–LUMO energies, provide insights into the electronic properties that are crucial for understanding how these compounds might interact with biological molecules. The MEP maps offer a visual representation of the electron distribution within the molecule, which is important for predicting sites of reactivity .

科学研究应用

合成和抗菌活性

4-(5-硫代-4H-1,2,4-三唑-3-基)苯酚衍生物已被合成并对其抗菌活性进行了评估。这些化合物,包括 4-氨基-2-[4-(4-取代苯基)-5-硫代-4H-1,2,4-三唑-3-基]苯酚,已显示出对革兰氏阳性和革兰氏阴性细菌的显着抗菌活性,以及对黑曲霉等真菌的抗真菌活性(Hussain, Sharma, & Amir, 2008)。

晶体结构分析

4-[(4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫代]邻苯二甲腈的晶体结构已确定,揭示了三唑和苯环之间的弱分子间和分子内氢键相互作用和π-π相互作用,加深了对这些化合物的分子相互作用和结构稳定性的理解(Ustabaş 等,2018)。

抗菌和药理特性

广泛研究了包括源自 4-苯基-4H-1,2,4-三唑-3-硫酮在内的硫代氨基脲和 1,2,4-三唑衍生物的抗菌和药理特性。这些化合物表现出显着的抗菌活性,并且在行为测试中也显示出对中枢神经系统的影响(Popiołek 等,2011)。

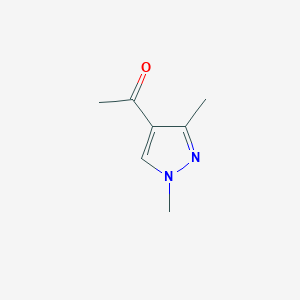

抗增殖和抗脂解活性

合成了一系列 1,3 和 1,4-双[5-(R-硫代)-1,2,4-三唑-3-基)苯衍生物,并证明了对肥胖相关结直肠细胞的显着抗增殖活性和对胰腺脂肪酶的抑制作用。这表明它们作为具有抗糖尿病-抗肿瘤能力的药物先导的潜力(Shkoor 等,2021)。

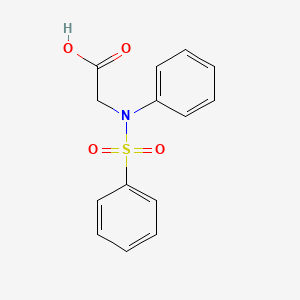

结构表征和配位化合物

对特定的 1,2,4-三唑(如 3-苯基-4-(丙-2-烯-1-基)-5-[(丙-2-烯-1-基)硫代]-4H-1,2,4-三唑)进行了结构表征,展示了它们作为具有有趣的光学和磁性性质的配位化合物的潜在前体(Slyvka 等,2022)。

未来方向

The future directions for research on “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” could include further exploration of its synthesis, reactivity, and potential biological activities. Given the diverse biological activities associated with 1,2,4-triazole compounds, there may be potential for the development of novel drug candidates or other applications .

属性

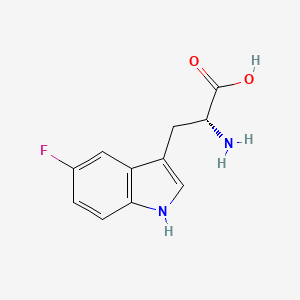

IUPAC Name |

5-(4-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQAENHMNKYJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955678 | |

| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol | |

CAS RN |

3414-96-8 | |

| Record name | 1,2-Dihydro-5-(4-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(p-hydroxyphenyl)-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)